

In-Depth Technical Guide: Reactive Orange 86 (CAS No. 57359-00-9)

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Compound of Interest

Compound Name: *Reactive orange 86*

Cat. No.: *B1607117*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical entity commonly referred to as **Reactive Orange 86**, with a specific focus on the compound associated with CAS number 57359-00-9. It is important to note that the designation "**Reactive Orange 86**" has been associated with multiple CAS numbers in various commercial and chemical databases. Notably, CAS number 83929-91-3 is also frequently cited, often with synonyms such as "Procion Yellow MX 3R". However, for the purposes of scientific clarity and reproducibility, this guide will focus exclusively on the well-defined chemical structure corresponding to CAS number 57359-00-9.

The primary application of this compound has historically been in the textile industry as a reactive dye for cellulose fibers.^[1] While its utility in this sector is established, its potential applications in biomedical research and drug development remain largely unexplored. This document aims to provide a foundational resource for researchers interested in investigating the biological properties of this compound. Due to the limited availability of data in the context of drug development, this guide will also present hypothetical experimental workflows and relevant signaling pathways that could form the basis of future research.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Reactive Orange 86** (CAS No. 57359-00-9).

Property	Value	Reference
CAS Number	57359-00-9	[1]
Synonyms	Trisodium 7-[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate	[2]
Molecular Formula	$C_{20}H_{11}Cl_2N_8Na_3O_{10}S_3$	[2]
Molecular Weight	759.41 g/mol	[2]
Appearance	Yellow to Orange Powder	[1]
Solubility	Highly soluble in water.	[3]
pH	6.5 - 7.5 (in a 10 g/L solution)	[3]

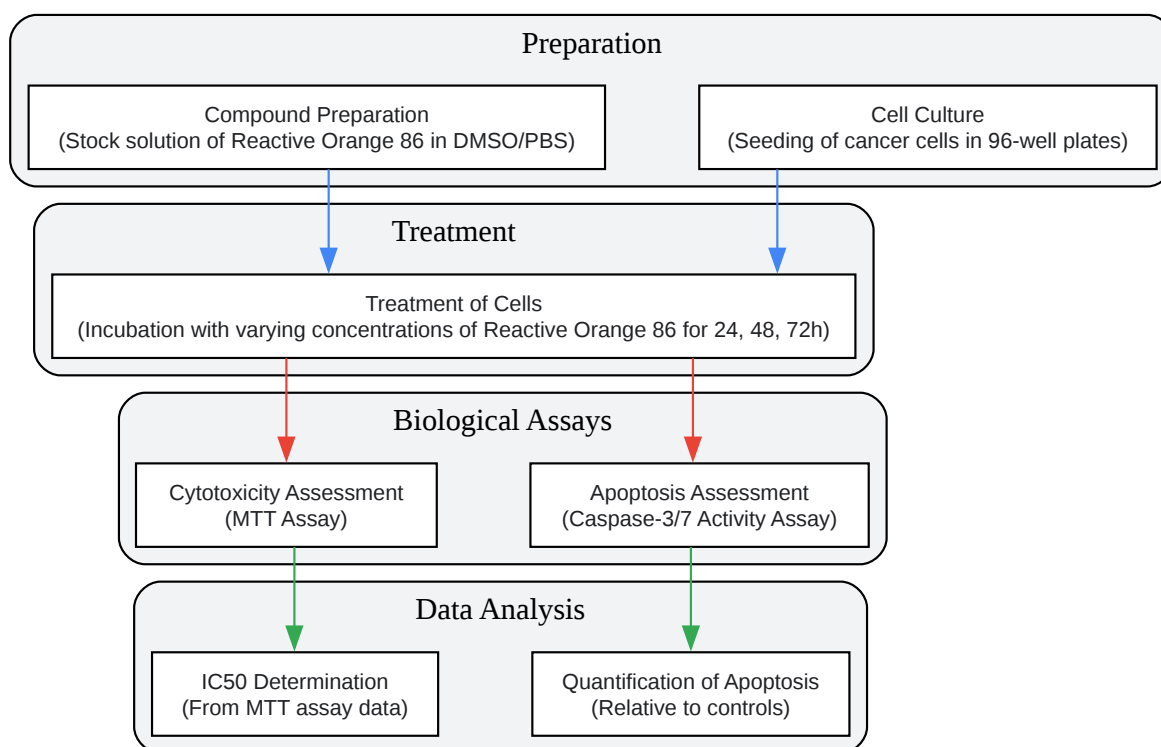
Applications in Drug Development and Signaling Pathways

Currently, there is a notable absence of published research detailing the use of **Reactive Orange 86** (CAS No. 57359-00-9) in drug development or its effects on specific biological signaling pathways. Its structural features, including a triazine ring and an azo linkage, are present in various biologically active compounds, suggesting that it could potentially interact with biological targets. However, without experimental data, any discussion of its role in signaling pathways remains speculative.

Given its chemical nature as a reactive dye, a logical starting point for investigation in a biomedical context would be to assess its cytotoxicity and potential to induce apoptosis in cancer cell lines. The following sections outline a hypothetical experimental workflow and the relevant signaling pathways for such an investigation.

Hypothetical Experimental Workflow for Biological Assessment

This section details a potential workflow for evaluating the cytotoxic and pro-apoptotic activity of **Reactive Orange 86** on a selected cancer cell line (e.g., HeLa, A549).



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A logical workflow for assessing the cytotoxic and apoptotic effects of **Reactive Orange 86**.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on a cell line.^{[4][5][6]}

Objective: To determine the concentration of **Reactive Orange 86** that inhibits cell viability by 50% (IC50).

Materials:

- Cancer cell line of choice (e.g., HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Reactive Orange 86** (CAS No. 57359-00-9)
- Dimethyl sulfoxide (DMSO) or Phosphate Buffered Saline (PBS) for stock solution
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Preparation: Prepare a stock solution of **Reactive Orange 86** in DMSO or PBS. Create a series of dilutions in culture medium to achieve the desired final concentrations.
- Treatment: After 24 hours of cell incubation, remove the medium and add 100 μ L of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO or PBS used). Incubate for 24, 48, or 72 hours.
- MTT Addition: Following the treatment period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Solubilization: After the incubation with MTT, add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent assays for the detection of apoptosis.^{[7][8][9][10][11]}

Objective: To quantify the activation of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

- Cells treated as described in the MTT assay protocol
- Caspase-Glo® 3/7 Assay Kit (or equivalent)
- White-walled 96-well plates suitable for luminescence measurements
- Luminometer

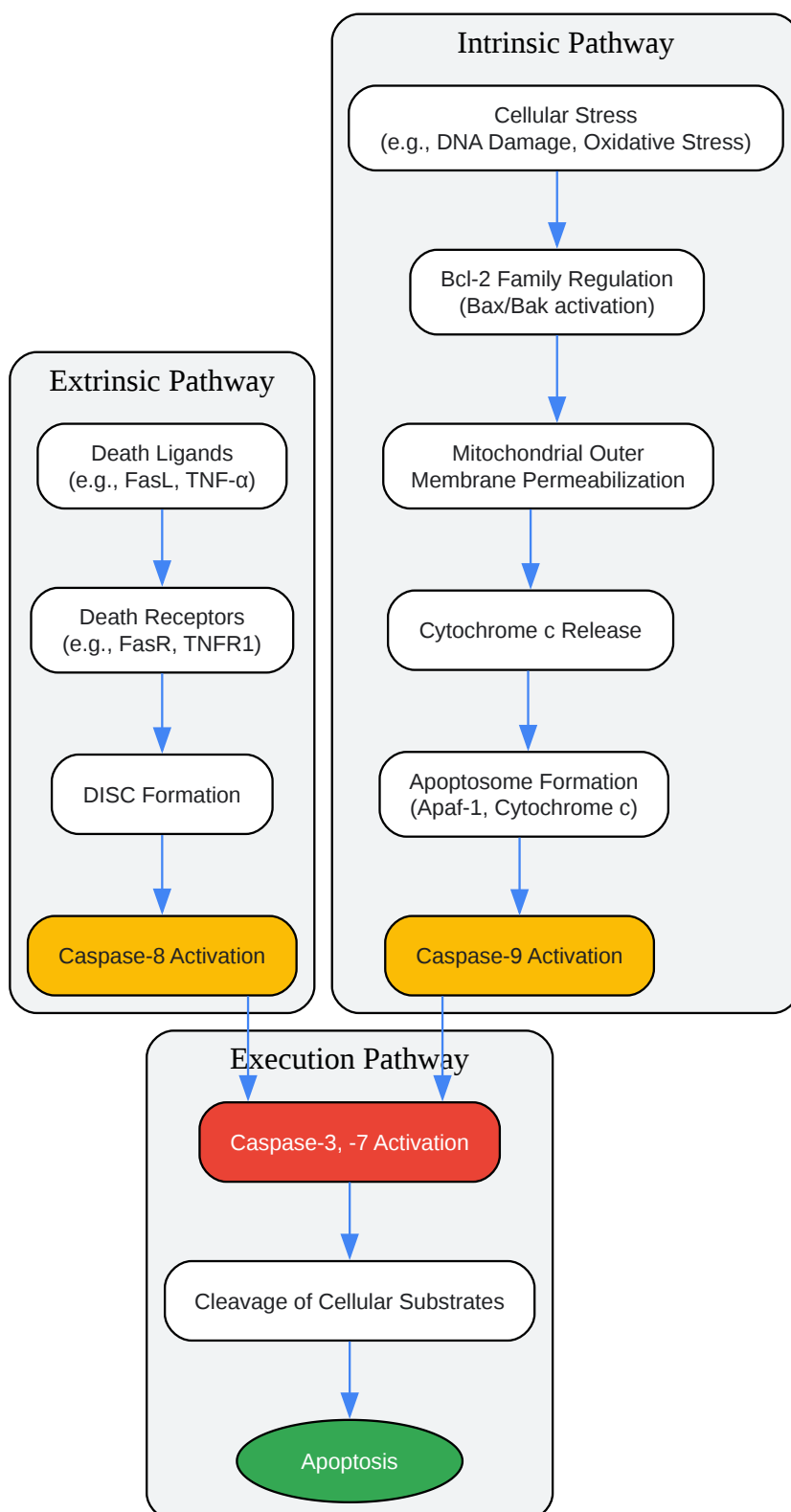
Procedure:

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with **Reactive Orange 86** as described above.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 μ L of the prepared Caspase-Glo® 3/7 reagent to each well.

- Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
- Luminescence Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: Normalize the luminescence readings of the treated samples to the untreated control to determine the fold-change in caspase-3/7 activity.

Relevant Signaling Pathway: Apoptosis

Should **Reactive Orange 86** demonstrate pro-apoptotic activity, the underlying mechanism would likely involve the activation of the intrinsic or extrinsic apoptosis pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and -7.^[12]^[13]^[14]^[15]^[16]



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Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

Reactive Orange 86, specifically the compound identified by CAS number 57359-00-9, is a well-characterized dye with established applications in the textile industry. Its potential in the realm of drug development and biomedical research is, as of now, uncharted territory. The hypothetical experimental framework provided in this guide offers a starting point for researchers to explore the cytotoxic and apoptotic properties of this compound. Further investigation into its interactions with specific cellular targets and signaling pathways will be crucial to determine if it holds any promise as a therapeutic agent or a research tool.

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